2-Cyclopropylbut-3-yn-2-ol
Description
Significance of Cyclopropyl-Alkynyl-Alcohol Motifs in Chemical Synthesis
The combination of a cyclopropyl (B3062369) ring and an alkynyl alcohol within the same molecule, as seen in 2-Cyclopropylbut-3-yn-2-ol, provides a powerful platform for a variety of chemical transformations. This structural motif is highly valued for its ability to participate in a range of reactions, leading to the construction of diverse and complex molecular frameworks.
The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions, which can be strategically employed to introduce new functional groups and stereocenters. For instance, the presence of the adjacent alcohol can direct the stereochemical outcome of these ring-opening processes. Furthermore, the alkyne moiety serves as a versatile handle for a plethora of transformations, including additions, couplings, and cyclizations.
Research has demonstrated the utility of cyclopropyl-alkynyl-alcohol derivatives in the synthesis of highly substituted furans and tetrahydropyrans, which are common structural units in many biologically active natural products and pharmaceuticals. organic-chemistry.orgacs.orgacs.org For example, gold(I)-catalyzed reactions of 1-(1-alkynyl)-cyclopropyl ketones, which can be derived from the corresponding alcohols, provide an efficient route to polysubstituted furans. organic-chemistry.org Similarly, the Prins cyclization of terminal cyclopropylsilyl alcohols has been shown to be an effective method for preparing tetrahydropyran (B127337) scaffolds. acs.orgnih.gov
The alkynyl alcohol portion of the motif is also crucial for its synthetic utility. Propargylic alcohols are well-established precursors for a wide array of functional groups and are key intermediates in the synthesis of many complex molecules. researchgate.netnih.gov The hydroxyl group can activate the alkyne towards certain reactions or can itself be transformed to further elaborate the molecular structure. The asymmetric addition of alkynes to aldehydes and ketones, a fundamental method for preparing chiral propargylic alcohols, has been extensively studied and provides access to enantiomerically enriched building blocks. organic-chemistry.org
Historical Context of Propargylic Alcohols with Strained Ring Systems
The study of molecules containing both propargylic alcohols and strained ring systems like cyclopropane (B1198618) is a relatively modern development, built upon foundational work in separate areas of organic chemistry. The historical trajectory of cyclopropane chemistry began in the late 19th century. In 1881, August Freund first synthesized cyclopropane through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org This was followed by the work of Gustavson in 1887, who improved the yield using zinc. wikipedia.org For many years, cyclopropane was primarily of theoretical interest due to its significant ring strain, a concept first articulated by Adolf von Baeyer. researchgate.net It wasn't until 1929 that its anesthetic properties were discovered, leading to its industrial production. wikipedia.org
In parallel, the chemistry of propargylic alcohols was also being explored. These compounds, characterized by an alcohol group adjacent to a carbon-carbon triple bond, were recognized early on for their synthetic potential. The Favorskii reaction, discovered in the early 1900s, which involves the addition of an acetylide to a carbonyl compound, became a cornerstone for the synthesis of propargylic alcohols. nih.gov
The convergence of these two fields—the chemistry of strained rings and the chemistry of propargylic alcohols—occurred as synthetic organic chemistry matured and chemists sought to build more complex and functionally dense molecules. The incorporation of a strained ring like cyclopropane into a propargylic alcohol framework was a logical step to introduce conformational constraints and unique reactivity. Early investigations into the reactions of cyclopropyl-containing compounds often focused on the consequences of ring strain, while the development of new synthetic methods, such as organometallic additions to carbonyls, facilitated the construction of molecules like this compound. The unique electronic and steric properties imparted by the cyclopropyl group were found to influence the reactivity of the adjacent propargylic alcohol, leading to novel and synthetically useful transformations that continue to be an active area of research.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-3-7(2,8)6-4-5-6/h1,6,8H,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLNDNWPNEHKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963108 | |
| Record name | 2-Cyclopropylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-02-3 | |
| Record name | α-Ethynyl-α-methylcyclopropanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butyn-2-ol, 2-cyclopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopropylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Analysis of Chemical Reactivity and Transformation Pathways
Oxidative Transformations of the Tertiary Alcohol Moiety
The oxidation of tertiary propargyl alcohols like 2-cyclopropylbut-3-yn-2-ol can lead to a variety of products, depending on the reaction conditions and oxidizing agents employed. These transformations are pivotal for accessing more complex molecular architectures.
Formation of Unsaturated Ketones or Aldehydes
The oxidation of tertiary propargyl alcohols can be a pathway to α,β-unsaturated carbonyl compounds through rearrangement reactions. wikipedia.org For instance, the Meyer-Schuster rearrangement, typically catalyzed by acid, converts tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org While specific studies on this compound are not abundant, the general mechanism is well-established.
In some cases, oxidation can lead to the formation of propynals or propargylic acids. wikipedia.org For example, propargyl alcohol can be oxidized to propiolaldehyde using molecular oxygen. researchgate.net Furthermore, electrochemical oxidation of secondary propargyl alcohols has been shown to yield unique dioxo-orthoester derivatives. rsc.org
Palladium-catalyzed intermolecular oxidative coupling of alkynamides with alkenes presents another route to α,β-unsaturated ketones. nih.gov This method involves the formation of an oxypalladation intermediate that, after hydration and a Heck-type process, yields the desired unsaturated ketone. nih.gov
It is important to note that the oxidation of tertiary propargylic alcohols can also lead to unprecedented oxidative rearrangements, yielding tetrasubstituted alkenes with a carboxylic acid substituent, as demonstrated in a study using m-CPBA. thieme-connect.comthieme-connect.com
Reductive Modifications of the Alkynyl Group
The alkynyl group of this compound is amenable to various reductive transformations, providing access to both alkenes and fully saturated alkyl moieties. The stereochemical outcome of these reductions is a critical aspect of their synthetic application.
Selective Hydrogenation to Alkenes (E/Z Stereoselectivity)
The semi-hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis. The stereoselectivity of this reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the catalyst and reaction conditions employed.
The Lindlar catalyst (Pd-Pb/CaCO3) is a well-known system for the syn-hydrogenation of alkynes to (Z)-alkenes. nih.gov The catalyst's surface is "poisoned" with lead to prevent over-reduction to the alkane. nih.gov Conversely, reduction with sodium in liquid ammonia (B1221849) typically affords the (E)-alkene via a radical anion intermediate.
Modern methods for selective hydrogenation include the use of various palladium-based catalysts, such as Pd/Al2O3 for gas-phase hydrogenations and Pd/C, which can be modified to achieve high selectivity. nih.govorganic-chemistry.org For instance, using diphenylsulfide as a catalyst poison with Pd/C allows for the selective reduction of alkynes and olefins without affecting other functional groups. organic-chemistry.org
Table 1: Catalysts for Selective Hydrogenation of Alkynes
| Catalyst System | Predominant Stereoisomer | Reference |
|---|---|---|
| Lindlar Catalyst (Pd-Pb/CaCO3) | (Z)-alkene | nih.gov |
| Sodium in liquid ammonia | (E)-alkene | |
| Pd/Al2O3 (gas phase) | Varies with conditions | nih.gov |
| Pd/C with diphenylsulfide | Selective for alkynes/olefins | organic-chemistry.org |
| PtCl2/XPhos with silanes | (Z)- or (E)-alkene | nih.gov |
Complete Reduction to Alkyl Moieties
The complete reduction of the alkyne in this compound to the corresponding alkane, 2-cyclopropylbutan-2-ol, can be achieved using various catalytic hydrogenation methods. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere are commonly employed for this transformation. organic-chemistry.org These reactions typically proceed to completion, yielding the fully saturated product.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound, being a tertiary alcohol, can undergo nucleophilic substitution reactions, although these are generally less facile than for primary or secondary alcohols due to steric hindrance. spcmc.ac.inrammohancollege.ac.in However, under appropriate conditions, the hydroxyl group can be replaced by various nucleophiles.
Halogenation to Alkynyl Halides (e.g., Bromination)
The conversion of the hydroxyl group to a halogen, such as bromine, transforms the alcohol into a more versatile synthetic intermediate, an alkynyl halide. This can be achieved using a variety of reagents. For example, reaction with phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) can introduce bromine or chlorine, respectively.
These reactions often proceed via an SN1-type mechanism for tertiary alcohols, involving the formation of a carbocation intermediate. chemguide.co.uk The stability of the tertiary propargylic carbocation facilitates this process. The resulting alkynyl halides are valuable precursors for cross-coupling reactions and other transformations.
Table 2: Reagents for Halogenation of Alcohols
| Reagent | Resulting Halide | General Applicability |
|---|---|---|
| PBr3 | Bromide | Primary and secondary alcohols |
| SOCl2 | Chloride | Primary and secondary alcohols |
| HCl | Chloride | Tertiary alcohols |
| HBr | Bromide | Tertiary alcohols |
Cyclopropyl (B3062369) Ring Reactivity and Transformations
The high ring strain of the cyclopropane (B1198618) moiety makes it susceptible to cleavage under various conditions, initiating a cascade of transformations. This reactivity is central to many of the synthetic applications of this compound.
The cyclopropyl ring in derivatives of this compound can undergo unimolecular ring-opening, particularly through radical intermediates. In studies of O-directed hydrostannation, the initially formed α-cyclopropyl-β-stannylvinyl radical can undergo a β-scission event, leading to the opening of the cyclopropane ring. rsc.org This process competes with hydrogen atom abstraction by the vinyl radical.
Kinetic studies using "radical clock" competition methods have been employed to quantify the rate of this ring-opening. rsc.orgresearchgate.net For the α-cyclopropyl-β-tri-n-butylstannylvinyl radical derived from a related propargyl alcohol, the ring-opening was determined to be a unimolecular, first-order homolytic (E_H_1) fission. rsc.org This rate-determining step involves the transformation of the initial radical into a stannylhomoallenyl radical, a process characterized by a loose activated complex where the cyclopropane bond cleavage is significantly advanced. rsc.org
Arrhenius parameters have been estimated for these ring-opening reactions, revealing high log A values. rsc.org These high values support a mechanism that is entirely free-radical in nature for the O-directed hydrostannation reactions where these intermediates are observed. rsc.orgrsc.org The activation energy (Ea) for the ring-opening of a related radical was experimentally found to be +9.9 kcal mol⁻¹, which is comparable to theoretically calculated values for similar radical-induced ring-openings. rsc.org
| Radical Probe Precursor | Reaction Condition | Parameter | Value | Source |
|---|---|---|---|---|
| 1-(tert-Butyldiphenylsilyloxy)-4-cyclopropylbut-3-yn-2-ol (12) | Bu₃SnH/cat. Et₃B/O₂ in PhMe | Ea (Activation Energy) | +9.9 kcal mol⁻¹ | rsc.org |
| A related α-cyclopropyl-β-tributylstannylvinyl radical (2a) | Bu₃SnH/cat. Et₃B/O₂ in PhMe (293–353 K) | log A | 14.95 | rsc.orgresearchgate.net |
| ΔS‡ (Entropy of Activation) at 333 K | -17.148 e.u. | rsc.org |
The strained cyclopropyl ring, especially when adjacent to a carbinol center, can participate in various rearrangement reactions. A key transformation is the cyclopropyl carbinol rearrangement, which typically proceeds through a carbocationic intermediate. nih.gov In the presence of a catalyst, such as a gold(I) complex, the hydroxyl group of a cyclopropyl carbinol can be activated. nih.gov This activation facilitates ionization, generating a tertiary carbocation. This intermediate can then trigger the ring-opening of the cyclopropane, which can be trapped by nucleophiles or undergo further rearrangement to form new carbocyclic or heterocyclic structures. nih.gov
For example, gold-catalyzed reactions of similar 2-tosylaminophenyl cyclopropylmethanols demonstrate this principle, where the rearrangement leads to the formation of benzo-fused azepines or indolines depending on the substitution pattern of the alcohol. nih.gov While not directly documented for this compound itself, this type of reactivity is a fundamental pathway for related cyclopropyl carbinol systems. Another potential rearrangement is the Cloke-Wilson rearrangement, which involves the ring expansion of cyclopropyl ketones or related systems to form 2,3-dihydrofurans, often under thermal or acidic conditions. nih.gov
Metal-Catalyzed Reactions
Transition metals, particularly gold, are highly effective catalysts for activating the alkyne and alcohol functionalities of this compound, initiating a variety of complex transformations.
Homogeneous gold catalysis is a powerful tool for activating alkynes. nih.govsigmaaldrich.com Gold(I) complexes are particularly effective due to their strong π-acidity. When this compound interacts with a gold(I) catalyst, the alkyne is activated toward nucleophilic attack. This can lead to cycloisomerization reactions. nih.govrsc.org The reaction of 1,n-enynes with gold catalysts can proceed through electrophilic species that have a distorted cyclopropyl gold(I) carbene-like structure. nih.gov These intermediates are highly reactive and can be trapped by various nucleophiles or undergo skeletal rearrangements. nih.gov
Furthermore, the tertiary alcohol can participate in gold-catalyzed reactions. The cyclopropyl carbinol rearrangement, for instance, can be efficiently catalyzed by a combination of a gold(I) chloride and a silver salt (e.g., AgOTf). nih.gov This system generates a highly electrophilic cationic gold species that activates the alcohol, leading to ionization and subsequent ring-opening of the cyclopropane moiety. nih.gov Gold catalysts are also known to promote formal cycloaddition reactions, such as [4+3] cycloadditions of propargylic esters with imines to produce azepines, showcasing the diverse reactivity modes enabled by gold. beilstein-journals.org
The hydroxyl group of this compound can direct the stereochemical outcome of certain reactions. A prominent example is the O-directed free-radical hydrostannation with an organotin hydride, such as tributyltin hydride (Bu₃SnH), typically initiated by triethylborane (B153662) (Et₃B) and oxygen. rsc.orgrsc.org This reaction provides highly stereoselective access to (Z)-vinylstannanes. rsc.org
The mechanism has been shown to be an entirely free-radical process, refuting earlier proposals involving stannylvinyl cations. rsc.orgrsc.org The reaction is initiated by the addition of the stannyl (B1234572) radical to the alkyne, with the oxygen atom coordinating to the tin radical, which directs the addition. This forms an α-cyclopropyl-β-stannylvinyl radical intermediate. rsc.org This radical is then trapped by the hydrogen-atom donor (Bu₃SnH) in a bimolecular homolytic substitution (S_H_2) at the tin atom to yield the final product. rsc.org This trapping competes with the unimolecular ring-opening of the cyclopropane ring discussed previously. rsc.org Studies have shown that triphenyltin (B1233371) hydride (Ph₃SnH) can outperform Bu₃SnH in some cases, which is attributed to the greater stability of the intermediate β-triphenylstannylvinyl radicals, allowing for more efficient trapping. rsc.org
| Substrate | Reagents | Key Feature | Outcome | Source |
|---|---|---|---|---|
| This compound and related alkynols | Bu₃SnH, cat. Et₃B/O₂ | O-Directed free radical reaction | Formation of (Z)-vinylstannane products | rsc.orgrsc.org |
| Dialkylacetylene substrates | Ph₃SnH, cat. Et₃B/O₂ | Enhanced stability of β-triphenylstannylvinyl radical | Often outperforms Bu₃SnH | rsc.org |
Besides gold, other transition metals like rhodium, palladium, and ruthenium can catalyze transformations of substrates containing alkyne and cyclopropane functionalities. utexas.edu Rhodium(I) complexes, for example, are known to catalyze carbocyclization and allylic alkylation reactions. utexas.edu While specific examples with this compound are not extensively documented, analogous systems undergo a variety of transformations.
Transition metal-catalyzed [3+2] cycloadditions involving methylenecyclopropanes are well-established, with the cyclopropane acting as the three-carbon component. soton.ac.uk Furthermore, palladium-mediated transformations are widely studied for carbocyclization reactions. utexas.edu These processes typically involve a carbometallation event where the metal catalyst transfers a carbon-containing fragment across a pi-system, forming a metallocycle intermediate that can evolve into various cyclic products. utexas.edu
Mechanistic Investigations of Key Reactions
Elucidation of Free Radical Pathways
The study of reactions involving 2-cyclopropylbut-3-yn-2-ol and its derivatives often points to the involvement of free radical intermediates. Understanding these pathways is crucial for predicting reaction outcomes and designing synthetic strategies.
The opening of the cyclopropane (B1198618) ring in derivatives of this compound is a key reaction pathway mediated by radical intermediates. Kinetic analyses of such reactions have shown that the ring-opening step is often rate-determining. nih.gov This is attributed to the relief of ring strain inherent in the cyclopropyl (B3062369) group and the formation of a more stable radical species. nih.gov For instance, in reactions of vinylcyclopropanes (VCPs), the addition of a radical to the vinyl group initiates a ring-opening process, leading to a stabilized radical intermediate. nih.gov The rate of this ring-opening can be influenced by various factors, including the nature of the substituents on the cyclopropane ring and the reaction conditions.
A study on the O-directed free radical hydrostannation of alkynols utilized a derivative of this compound to probe the reaction mechanism. rsc.orgresearchgate.net The kinetics of the ring-opening of the intermediary α-cyclopropyl-β-tri-n-butylstannylvinyl radical were studied over a range of temperatures to determine the Arrhenius parameters. researchgate.net
Table 1: Kinetic Data for the Ring-Opening of (Z)-α-cyclopropyl-β-tri-n-butylstannylvinyl radical
| Temperature (K) | k ring-opening (s⁻¹) |
|---|---|
| 293 | 1.2 x 10⁷ |
| 313 | 4.5 x 10⁷ |
| 333 | 1.5 x 10⁸ |
| 353 | 4.3 x 10⁸ |
Data sourced from a study on the hydrostannation of alkynols. researchgate.net
The high rate constants observed affirm the facility of the cyclopropane ring-opening process under radical conditions.
Radical clocks are powerful tools for determining the rates of fast radical reactions indirectly. wikipedia.org These are compounds that undergo a unimolecular reaction with a known rate constant, which can be used to calibrate an unknown reaction rate. wikipedia.org In the context of this compound derivatives, the cyclopropyl group itself can act as a radical clock. The rearrangement of a cyclopropylcarbinyl radical to a homoallyl radical is a well-calibrated radical clock reaction.
Research has employed derivatives of this compound as radical clock probes to investigate reaction mechanisms. rsc.org For example, the α-cyclopropyl-β-stannylvinyl radical, generated from the corresponding alkynol, can either undergo ring-opening or be trapped by a hydrogen atom donor. rsc.org By measuring the ratio of the ring-opened product to the unrearranged product, and knowing the rate of hydrogen atom abstraction, the rate of the ring-opening can be determined. This methodology has been instrumental in studying the kinetics of radical-mediated cyclopropane ring cleavage. researchgate.net
The use of radical clocks has been pivotal in distinguishing between different proposed mechanisms. rsc.org For instance, the rate of ring-opening can provide evidence to support or refute the involvement of certain intermediates.
The hydrostannation of alkynes, including derivatives of this compound, has been a subject of mechanistic debate, with proposals involving either radical or cationic intermediates. rsc.org Kinetic studies and the use of radical clocks have provided compelling evidence for an entirely free-radical mechanism under certain conditions, specifically when using triethylborane (B153662)/oxygen (Et₃B/O₂) as the initiator. rsc.orgrsc.org
One study re-investigated the O-directed free radical hydrostannation of dialkyl acetylenes using radical clock competition methods to challenge a theory involving stannylvinyl cations. rsc.org The kinetic data obtained from the ring-opening of an α-cyclopropyl-β-stannylvinyl radical intermediate were consistent with a free-radical pathway and did not support the intermediacy of a stannylvinyl cation. rsc.orgresearchgate.net The Arrhenius parameters determined for the ring-opening reaction provided a large pre-exponential factor (log A), which is characteristic of a radical process rather than a cationic one. researchgate.net This work, along with accompanying EPR studies, offers strong evidence against the stannylvinyl cationic mechanistic theory for these specific reaction conditions. rsc.org
Understanding Stereochemical Outcomes in Transformations
The stereochemistry of reactions involving this compound is of significant interest, particularly in asymmetric synthesis. The chiral center at the carbon bearing the hydroxyl group can influence the stereochemical outcome of reactions at the adjacent alkyne.
For instance, enantioselective rhodium(I)-catalyzed allylic alkylation of unsymmetrical allylic carbonates has been shown to proceed with retention of absolute stereochemistry when using an enantiomerically enriched substrate. utexas.edu While this specific example does not use this compound directly, it highlights a principle applicable to its derivatives. The synthesis of (R)-1-(tert-butyldiphenylsilyloxy)-4-cyclopropylbut-3-yn-2-ol has been reported, providing a chiral starting material for such stereoselective transformations. rsc.org
In peptide-catalyzed cycloadditions of vinylcyclopropanes, the ring-opening of the VCP has been identified as both the rate- and enantio-determining step. nih.gov This indicates that the stereochemistry of the final product is set during this key bond-breaking and bond-forming event.
Influence of Cyclopropyl and Hydroxyl Functional Groups on Reactivity Profiles
The reactivity of this compound is a direct consequence of its constituent functional groups: the cyclopropyl ring, the hydroxyl group, and the alkyne. tutorchase.comebsco.com
The cyclopropyl group , due to its inherent ring strain, readily participates in ring-opening reactions, particularly under radical conditions. mdpi.com This propensity makes it a useful reactive handle in synthetic chemistry. The presence of the adjacent alkyne can further influence the regioselectivity of the ring-opening.
The hydroxyl group plays a crucial role in directing reactivity and influencing the properties of the molecule. tutorchase.comsolubilityofthings.com Its polarity allows for hydrogen bonding, which can affect solubility and intermolecular interactions. tutorchase.com In reactions, the hydroxyl group can act as a directing group, as seen in the O-directed hydrostannation reactions. rsc.org It can coordinate to catalysts or reagents, influencing the stereochemical outcome of reactions at nearby functional groups. rsc.org The acidity of the hydroxyl proton can also be a factor in base-mediated reactions.
The interplay between the electron-donating nature of the hydroxyl group and the electronic properties of the cyclopropyl and alkynyl groups creates a unique reactivity profile. The hydroxyl group can influence the stability of intermediates, such as radicals or cations, formed during a reaction, thereby affecting the reaction pathway and product distribution.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Versatile Building Block for Complex Molecular Architectures
The distinct combination of reactive functional groups in 2-cyclopropylbut-3-yn-2-ol makes it an important building block for creating intricate molecules. fu-berlin.de Organic synthesis often involves the assembly of complex structures from simpler, readily available compounds, and this compound serves as an ideal starting point for this process. gu.se Its utility is demonstrated in the preparation of other valuable synthetic intermediates. For instance, it can be used to synthesize (S)-2-amino-4-cyclopropylbut-3-yn-1-ol, a chiral amino alcohol. google.com This transformation highlights the ability to introduce new functionalities and stereocenters into the molecule, expanding its synthetic potential.
The synthesis of complex molecules is crucial for the development of new drugs and functional materials. gu.se The structural motifs present in this compound, namely the cyclopropane (B1198618) ring and the alkyne, are features found in a variety of biologically active compounds and advanced materials. The cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to a molecule, while the alkyne provides a handle for a wide range of chemical transformations, such as coupling reactions and cycloadditions.
Precursor in the Synthesis of Specialty Chemicals and Advanced Materials
This compound serves as a precursor for a variety of specialty chemicals. One notable example is its use in the synthesis of (2,E)- and (2,Z)-a-farnesenes and -hornofarnesenes. rsc.org This synthesis involves the reaction of this compound with hydrobromic acid to form an intermediate bromide, which is then further elaborated to the final products. rsc.org
The reactivity of the triple bond in this compound is central to its role as a precursor. This functional group can undergo a variety of transformations, including O-directed hydrostannation reactions. rsc.org These reactions, which involve the addition of a tin hydride across the triple bond, can be used to generate stereodefined vinylstannanes. rsc.org Such compounds are valuable intermediates in organic synthesis, allowing for the formation of new carbon-carbon bonds with a high degree of control over the resulting stereochemistry. The ability to precisely control the three-dimensional arrangement of atoms is critical in the synthesis of complex molecules with specific biological activities or material properties. liverpool.ac.uk
Intermediate in the Construction of Biologically Relevant Chemical Scaffolds
The structural features of this compound make it a useful intermediate for building chemical scaffolds with potential biological activity. fu-berlin.de Terpenoids, a large and diverse class of natural products, often feature complex carbocyclic frameworks. fu-berlin.de The cyclopropyl group of this compound can be a key component in the construction of such scaffolds.
Furthermore, derivatives of this compound have been incorporated into the synthesis of potent enzyme inhibitors. For example, a derivative of this compound is an important intermediate in the preparation of a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. google.com This highlights the potential of this chemical scaffold in medicinal chemistry. The synthesis of these complex molecules often relies on the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, a process for which this compound and its derivatives are well-suited. gu.se
Integration into Heterocyclic Compound Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. liverpool.ac.ukthermofisher.com A significant portion of known organic compounds, including many pharmaceuticals, are heterocycles. thermofisher.com this compound can serve as a starting material for the synthesis of various heterocyclic systems.
For instance, the alkyne functionality can participate in cycloaddition reactions to form five-membered rings like isoxazoles. researchgate.netumtm.cz The synthesis of isoxazolyl steroids, which have shown anti-prostate cancer activity, has been achieved using acetylenic ketones derived from related structures. researchgate.netumtm.cz The development of efficient methods for constructing these heterocyclic rings is a key area of research in organic synthesis. mdpi.com The versatility of this compound allows for its incorporation into various synthetic strategies aimed at producing novel heterocyclic compounds with potentially useful biological or material properties.
Computational and Theoretical Studies on 2 Cyclopropylbut 3 Yn 2 Ol
Electronic Structure Calculations, including Frontier Orbital Analysis (HOMO/LUMO)
Electronic structure calculations are fundamental to predicting the chemical behavior of a molecule. A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org
The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's reactivity and stability; a smaller gap generally indicates higher reactivity. taylorandfrancis.com In chemical reactions, a primary interaction often involves the flow of electrons from the HOMO of one molecule to the LUMO of another. numberanalytics.com
While detailed electronic structure calculations and specific HOMO/LUMO energy values for 2-Cyclopropylbut-3-yn-2-ol are not extensively documented in the surveyed literature, the principles of FMO theory provide a framework for understanding its potential reactivity. wikipedia.orgfiveable.me The presence of the electron-rich alkyne (carbon-carbon triple bond) and the lone pairs on the oxygen atom would significantly influence the energy and localization of the HOMO, making them potential sites for electrophilic attack. The antibonding orbitals of the pi systems would, in turn, contribute significantly to the LUMO.
Table 1: Conceptual Role of Frontier Orbitals in Reactivity
| Orbital | Description | Role in Chemical Reactions |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Electron donor; site of interaction with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron acceptor; site of interaction with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity. |
Conformational Analysis via Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. nih.gov For a flexible molecule like this compound, which has several rotatable single bonds, numerous conformations are possible. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of a molecule over time. mdpi.comoup.com
MD simulations can reveal the most populated (lowest energy) conformations in different environments, such as in solution, and map the transitions between them. oup.comresearchgate.net While specific MD studies on this compound are not available in the reviewed literature, studies on analogous structures provide relevant insights. For instance, a gas electron diffraction study on the structurally related dicyclopropyl ketone revealed a mixture of conformations, indicating the flexible nature of the cyclopropyl (B3062369) group's orientation. numberanalytics.com An MD-based approach for this compound would similarly elucidate its preferred spatial arrangements, which is crucial for understanding its interaction with other molecules and its role in chemical reactions.
Table 2: Example Conformational Analysis of an Analogous Compound (Dicyclopropyl Ketone)
| Conformer Type | Population Percentage (%) | Description |
|---|---|---|
| gg | 59 (±8) | A conformational mixture including g+g+ and g+g- forms. |
Data from a study on a structurally related ketone, illustrating the types of information gained from conformational analysis. numberanalytics.com
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. acs.orgnih.gov These empirically determined equations use molecular descriptors to predict properties like boiling points, solubility, and reactivity for new or untested compounds. acs.orgbas.bg
QSPR models are widely used for various classes of organic compounds, including alcohols. kg.ac.rsacs.org For these models, descriptors can be derived from the molecular structure to estimate properties without the need for direct experimental measurement. nih.govkg.ac.rs While a comprehensive QSPR study dedicated to this compound has not been identified, predictive models are used in large chemical databases to estimate key properties. An example is the predicted octanol-water partition coefficient (XlogP), a measure of hydrophilicity.
Table 3: Example of a Computationally Predicted Property for this compound
| Property | Predicted Value | Description | Source |
|---|
| XlogP | 0.6 | A measure of lipophilicity/hydrophobicity. | PubChem |
Theoretical Prediction of Reaction Pathways and Energetics (e.g., Activation Energy Barriers)
Computational chemistry is instrumental in predicting the feasibility of reaction pathways and calculating their associated energy barriers (activation energies). rsc.orgacs.org A lower activation energy corresponds to a faster reaction rate. schoolwires.netnih.gov
Theoretical studies have been conducted on reactions involving structures closely related to this compound, particularly the ring-opening of cyclopropyl radicals. researchgate.netresearchgate.net The cyclopropylcarbinyl radical system is often used as a "radical clock" because its ring-opening occurs at a known rate, which can be used to time other competing radical reactions. wayne.edu For example, in the context of the hydrostannation of alkynes, the stability and reaction pathways of radical intermediates are of significant interest. nih.govresearchgate.netoup.com
One computational study by Guo et al., referenced in later experimental work, calculated the activation energy (Ea) for the ring-opening of a radical closely related to the one formed from this compound. acs.org This theoretical work provided a key point of comparison for experimental kinetic studies.
Table 4: Comparison of Theoretical and Experimental Activation Energies for a Related Cyclopropyl Radical Ring-Opening
| System | Activation Energy (Ea) | Method |
|---|---|---|
| Closely related cyclopropyl radical | +10.7 kcal mol⁻¹ | Calculated (Theoretical) |
| α-cyclopropyl-β-tri-n-butylstannylvinyl radical | +9.9 kcal mol⁻¹ | Experimental |
This comparison shows a strong agreement between theoretical prediction and experimental results for a similar chemical transformation, validating the computational models used.
Analysis of Solvation Effects and Intermolecular Interactions
The solvent in which a reaction occurs can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. numberanalytics.comacs.org Computational models are crucial for understanding these solvent effects at a molecular level. numberanalytics.comacs.org These models can be either implicit, treating the solvent as a continuous medium, or explicit, where individual solvent molecules are included in the calculation. numberanalytics.comacs.org
For this compound, the hydroxyl (-OH) group is capable of forming hydrogen bonds, and the alkyne's pi system can engage in van der Waals and other weak interactions. Computational analysis can model how these intermolecular interactions with solvent molecules affect the molecule's conformational preferences and its reactivity. oup.com For instance, in reactions like the hydrostannation of alkynols, the choice of solvent (e.g., pentane (B18724) vs. toluene) has been shown to affect reaction rates. oup.com Computational studies can dissect the specific interactions responsible for such observations, providing a deeper understanding of the reaction mechanism. mdpi.com
Table 5: Key Intermolecular Interactions Relevant to this compound in Solution
| Interaction Type | Molecular Feature Involved | Potential Effect |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) group | Strong interaction with protic solvents (e.g., water, other alcohols), affecting solubility and reactivity. |
| Dipole-Dipole | Polar C-O and O-H bonds | Interaction with other polar molecules, influencing solvation and molecular orientation. |
| van der Waals | Entire molecule, especially the hydrocarbon portions | General attractive forces contributing to solvation and aggregation. |
| π-Interactions | Alkyne (C≡C) triple bond | Can interact with metal catalysts, other pi systems, or polar molecules. |
Comparative Analysis with Structurally Analogous Cyclopropane Containing Alkynols
Structure-Reactivity Correlations in Propargylic Cyclopropyl (B3062369) Systems
The reactivity of propargylic systems is highly dependent on the nature of the substituents at the propargylic position. The substitution of a cyclopropyl group, as in 2-cyclopropylbut-3-yn-2-ol, imparts distinct characteristics compared to systems with alkyl, aryl, or other functional groups.
The cyclopropyl group, with its high p-character C-C bonds, can electronically stabilize an adjacent carbocationic center through σ-π conjugation. This electronic contribution influences the rates and pathways of reactions proceeding through such intermediates. For instance, in reactions involving the formation of a propargylic cation, the cyclopropyl group can facilitate the reaction and potentially lead to ring-opening rearrangements, a pathway less common for simple alkyl-substituted alkynols.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the influence of propargylic substituents on enantioselectivity and reactivity. acs.org In ruthenium-catalyzed propargylic substitution reactions, the substitution of a methyl group for a hydrogen at the propargylic position was found to reverse the enantioselectivity. acs.org When a more electron-withdrawing trifluoromethyl group was used, it resulted in higher enantioselectivity due to interactions between the fluorine atoms and other ligands in the transition state. acs.org These findings highlight the subtle yet profound electronic and steric effects that substituents, including the cyclopropyl group, exert on the reactivity of the neighboring alkyne and alcohol functionalities. The electrophilicity of the γ-carbon in the corresponding ruthenium-allenylidene intermediates was found to be lower with methyl or trifluoromethyl substitution, which would also apply to the electron-donating cyclopropyl group, affecting the rate of nucleophilic attack. acs.org
Furthermore, the inherent ring strain of the cyclopropyl group can serve as a driving force in certain transformations. Reactions that lead to the opening of the three-membered ring are thermodynamically favorable, a feature that can be harnessed in synthetic design. researchgate.netresearchgate.net The reactivity of electrophilic cyclopropanes is significantly enhanced by the presence of an electron-accepting group, which facilitates polar, ring-opening reactions upon nucleophilic attack. researchgate.net
Divergent and Convergent Synthetic Strategies
The synthesis of cyclopropane-containing alkynols like this compound can be achieved through various convergent and divergent strategies.
Convergent Strategies: These approaches typically involve the coupling of two or more fragments to assemble the final molecule. A common and straightforward convergent synthesis of this compound involves the addition of an ethynyl (B1212043) nucleophile to a cyclopropyl ketone. For example, the reaction of cyclopropyl methyl ketone with sodium acetylide yields this compound. rsc.org Similarly, Grignard reagents are effective; the reaction of cyclopropylmagnesium bromide with 3-butyn-2-one (B73955) can produce the target compound. ontosight.ai More advanced methods include copper-catalyzed enantioconvergent cross-coupling reactions of cyclopropyl halides with terminal alkynes, which provide access to chiral alkynyl cyclopropanes. dicp.ac.cn
Divergent Strategies: In a divergent approach, a common intermediate is used to generate a variety of structurally related compounds. For instance, a cyclopropyl-containing alkynol can be synthesized and then subjected to various transformations to create a library of derivatives. Starting with this compound, the hydroxyl group can be derivatized, or the terminal alkyne can undergo addition reactions, Sonogashira coupling, or click chemistry to yield a diverse set of molecules. Another example involves the cyclopropanation of a suitable alkynol precursor. researchgate.net The use of diiodomethane (B129776) and trialkylaluminum reagents can convert alkynols into their corresponding cyclopropyl derivatives. researchgate.net Biocatalytic strategies using engineered enzymes have also emerged for the stereoselective cyclopropanation of olefins to produce chiral cyclopropane-containing building blocks. utdallas.edu
A notable example of a complex, multi-step synthesis is that of 2-(2-amino-5-chlorophenyl)-1,1,1-trifluoro-4-cyclopropyl-but-3-yn-2-ol, an important intermediate for an HIV reverse transcriptase inhibitor. google.comepo.org This process involves the zinc-mediated addition of cyclopropylacetylene (B33242) to a trifluoromethyl ketone, highlighting the industrial application of these synthetic strategies. google.com
Comparative Mechanistic Insights into Analogous Transformations
The unique structure of propargylic cyclopropyl systems leads to interesting and often complex reaction mechanisms. The interplay between the alkyne, the hydroxyl group, and the strained cyclopropyl ring governs the outcome of various transformations.
Ring-Opening Reactions: A key mechanistic pathway available to cyclopropyl-substituted systems is ring-opening. This can be initiated by the formation of a radical or cationic center adjacent to the ring. For example, the vinylcyclopropane (B126155) radical cation, an analogous system, is known to undergo rearrangement to the cyclopentene (B43876) radical cation. doi.org DFT calculations on the DABCO-catalyzed Cloke–Wilson rearrangement of cyclopropyl ketones show a stepwise mechanism involving the nucleophilic opening of the cyclopropane (B1198618) ring to form a zwitterionic intermediate, followed by ring closure. acs.orgnih.gov The regioselectivity of the initial ring-opening is highly dependent on the substituents on the cyclopropane ring. nih.gov Similarly, studies on the tandem Heck–ring-opening of cyclopropyldiol derivatives have shown that the hydroxyl groups play a crucial role in directing the regio- and stereoselectivity of the cyclopropane C-C bond cleavage. nih.gov
Rearrangements: Propargylic alcohols, in general, can undergo rearrangements catalyzed by noble metals like gold or platinum. researchgate.net The metal activates the alkyne towards nucleophilic attack, which can be intramolecular, leading to complex rearrangements. For a cyclopropyl-containing system, the strain of the three-membered ring can influence the transition states of these rearrangements, potentially favoring pathways that relieve this strain.
Radical Reactions: In free-radical reactions, the cyclopropyl group can act as a "radical clock." The rate of ring-opening of a cyclopropylcarbinyl radical is well-established and can be used to probe the kinetics of competing radical processes. Recent studies on the O-directed free radical hydrostannation of alkynes have utilized cyclopropyl-substituted alkynols to gain mechanistic insights, confirming an entirely homolytic, unimolecular fission mechanism for the cyclopropane ring-opening step. rsc.orgrsc.org
Broader Implications for Cyclopropyl-Substituted Functional Groups
The incorporation of a cyclopropyl group into a molecule, particularly adjacent to a functional group, has significant implications in various fields of chemistry, most notably in medicinal chemistry and materials science.
Medicinal Chemistry: The cyclopropyl group is a valuable structural motif in drug design. rsc.org It is often used as a bioisostere for other groups like alkenes, isopropyl, or even phenyl rings. rsc.org Its small size and rigid conformation can lock a molecule into a specific bioactive conformation, enhancing its binding affinity to a biological target. The introduction of a cyclopropyl ring can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. rsc.org For example, cyclopropane-fused pyrrolidines are key structural features in several biologically active agents, including inhibitors for HCV-protease and DPP4. rsc.org The compound 2-(2-amino-5-chlorophenyl)-1,1,1-trifluoro-4-cyclopropyl-but-3-yn-2-ol serves as a precursor to a potent HIV drug, underscoring the pharmaceutical relevance of this class of molecules. google.com
Conformational Control: Recent research has uncovered a "cyclopropyl effect," where the presence of a spirocyclic cyclopropane adjacent to a six-membered ring can surprisingly cause large substituents to favor an axial position over the typically more stable equatorial position. rsc.orgchemistryworld.com This effect is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org This principle of using strained rings to control local conformation can be a powerful tool in the rational design of catalysts and drug molecules. rsc.org
Synthetic Building Blocks: The inherent strain of the cyclopropyl ring makes it a "spring-loaded" functional group. researchgate.net This stored energy can be released in ring-opening reactions to drive the formation of more complex acyclic structures with high stereocontrol. researchgate.netnih.gov This reactivity makes cyclopropyl-substituted compounds versatile intermediates in organic synthesis, providing access to molecular architectures that would be difficult to obtain through other methods. nih.govacs.org
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Transformations for 2-Cyclopropylbut-3-yn-2-ol
The development of new catalytic methods to transform this compound is a key area of future research. The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the alkyne and alcohol functionalities provide multiple sites for catalytic activation.
Recent work has demonstrated the utility of this compound and its derivatives in studying reaction mechanisms, such as O-directed free radical hydrostannation reactions. rsc.orgrsc.org In these studies, the cyclopropyl (B3062369) group serves as a "radical clock" to probe the intermediacy of certain radical species. rsc.orgrsc.org Future research will likely expand upon this foundation, exploring a wider range of transition metal catalysts to achieve novel transformations. For instance, rhodium(I)-catalyzed carbocyclization and allylic alkylation transformations have been explored for related systems and could be applied to this compound to construct complex polycyclic frameworks. utexas.edu Gold-catalyzed reactions, which are known to activate alkynes towards nucleophilic attack, could also lead to new diastereoselective transformations of this substrate. escholarship.org
The development of enantioselective catalytic processes is a particularly promising avenue. The chiral center at the tertiary alcohol suggests that catalyst-controlled stereoselective reactions could provide access to a variety of enantiopure compounds. For example, a catalytic Carreira alkynylation has been used as a key step in the synthesis of a chiral derivative of this compound, highlighting the potential for asymmetric catalysis in this system. rsc.org
Exploration of New Synthetic Applications and Methodologies
The exploration of new synthetic applications for this compound is a burgeoning field. Its use as an intermediate in the synthesis of more complex molecules is an area of active investigation. For example, a derivative of this compound has been utilized in the synthesis of potential glucagon (B607659) antagonists, demonstrating its relevance in medicinal chemistry. scispace.com
Future methodologies will likely focus on leveraging the unique reactivity of the cyclopropylmethyl and propargyl alcohol motifs. For instance, the cyclopropyl ring can undergo ring-opening reactions under various conditions, providing access to linear or cyclic structures that would be difficult to synthesize otherwise. Lewis acid-mediated cyclizations of related methylenecyclopropanes have been shown to produce novel heterocyclic compounds, a strategy that could be adapted for this compound. soton.ac.uk
Furthermore, the alkyne functionality can participate in a wide range of reactions, including cycloadditions, cross-coupling reactions, and carbonylations. scispace.comethz.ch Sonogashira coupling of related bromovinyl acetals with alkynes has been shown to be an effective method for forming 1,3-enynes, a scaffold present in numerous biologically active compounds. scispace.com The application of such methodologies to this compound could lead to the synthesis of novel isoxazolyl steroids with potential anti-cancer properties. researchgate.netmdpi.com
Advanced Spectroscopic and Structural Characterization for Mechanistic Detail
A detailed understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. Advanced spectroscopic and structural characterization techniques are poised to play a pivotal role in elucidating the intricate mechanistic pathways of reactions involving this compound.
Recent studies have already employed kinetic analysis and radical clock experiments to distinguish between different mechanistic possibilities in hydrostannation reactions. rsc.orgrsc.org Future research will likely involve a broader array of techniques. For example, in-situ spectroscopic methods such as ReactIR and NMR spectroscopy can provide real-time information about the formation and consumption of intermediates.
Electron Paramagnetic Resonance (EPR) spectroscopy has been used to observe radical intermediates in related systems and could be instrumental in directly detecting and characterizing the radical species generated from this compound. rsc.org Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (LC-MS/MS), can be used for the trace-level quantification and structural elucidation of products and impurities, as demonstrated in the analysis of a related compound, (2S)-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. researchgate.net
X-ray crystallography of derivatives or metal complexes of this compound can provide definitive structural information, which is invaluable for understanding stereochemical outcomes and catalyst-substrate interactions.
Predictive Modeling for Reaction Design and Optimization
Computational chemistry and predictive modeling are becoming increasingly powerful tools for understanding and predicting chemical reactivity. These approaches can provide valuable insights into reaction mechanisms, transition state geometries, and activation energies, thereby guiding the design of new experiments and optimizing reaction conditions.
For reactions involving this compound, density functional theory (DFT) calculations could be employed to model the energetics of different reaction pathways, such as those involving radical intermediates or transition metal catalysts. This can help to rationalize observed product distributions and predict the feasibility of new transformations.
For instance, computational studies could be used to screen potential catalysts for novel transformations, predicting which catalysts are most likely to be effective and stereoselective. utexas.edu Molecular docking studies, as used in the investigation of isoxazolyl steroids, can predict the binding modes of this compound derivatives with biological targets, aiding in the design of new therapeutic agents. researchgate.net
The integration of experimental data with predictive modeling will be crucial for accelerating the discovery and development of new reactions and applications for this compound. By combining these approaches, researchers can gain a deeper and more comprehensive understanding of the chemistry of this versatile building block.
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropylbut-3-yn-2-ol, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis of this compound typically involves alkyne functionalization and cyclopropane ring formation. A plausible route includes:
Alkyne precursor preparation : Start with a propargyl alcohol derivative (e.g., but-3-yn-2-ol) and introduce cyclopropane via [2+1] cycloaddition using a transition-metal catalyst (e.g., rhodium or palladium) .
Purification : Use fractional distillation (as described for structurally similar alcohols like 2-methyl-3-buten-2-ol, which has a boiling point of ~98–99°C) to isolate the product .
Optimization : Monitor reaction kinetics via GC-MS or NMR to adjust catalyst loading, temperature, and solvent polarity. For cyclopropane stability, avoid strong acids/bases during workup .
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy : Use and NMR to confirm cyclopropane proton environments (δ ~0.5–1.5 ppm) and alkyne carbon signals (δ ~70–90 ppm). Compare with PubChem data for analogous structures .
- IR Spectroscopy : Identify the hydroxyl (O–H stretch ~3200–3600 cm) and alkyne (C≡C stretch ~2100–2260 cm) functional groups .
- Mass Spectrometry : Validate molecular ion peaks (m/z = 112.12 for CHO) and fragmentation patterns using high-resolution MS .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas due to potential volatile organic compound (VOC) emissions .
- Storage : Store in airtight containers at ≤25°C, away from oxidizers and ignition sources, to prevent decomposition or polymerization .
- Waste Disposal : Segregate waste as hazardous organic material and consult institutional guidelines for incineration or chemical neutralization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm stereochemistry and regioselectivity. For example, NOESY can clarify cyclopropane ring conformation .
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR/IR spectra and compare with experimental results. Reference PubChem’s InChI key (e.g., CEBKHWWANWSNTI-UHFFFAOYSA-N) for validation .
- Collaborative Analysis : Share raw data with peer labs to rule out instrument-specific artifacts .
Q. How can experimental design elucidate the role of the cyclopropane ring in the compound’s reactivity?
Methodological Answer:
- Comparative Studies : Synthesize analogs without the cyclopropane (e.g., 2-methylbut-3-yn-2-ol) and compare reaction kinetics in nucleophilic additions or oxidations .
- Kinetic Isotope Effects (KIE) : Use deuterated cyclopropane derivatives to probe ring strain’s influence on reaction mechanisms .
- Thermodynamic Analysis : Measure enthalpy changes via DSC to quantify ring strain energy (~27–30 kcal/mol for cyclopropanes) .
Q. What advanced computational methods are suitable for studying this compound’s electronic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility using AMBER or GROMACS .
- Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., via Gaussian) to predict sites for electrophilic/nucleophilic attacks. Compare with experimental reactivity data .
- QSPR Modeling : Develop quantitative structure-property relationships to correlate cyclopropane substituents with physicochemical properties (e.g., log P, solubility) .
Q. How should researchers address discrepancies in toxicity profiles between this compound and its analogs?
Methodological Answer:
- In Silico Toxicology : Use tools like OECD QSAR Toolbox to predict carcinogenicity or mutagenicity based on structural alerts (e.g., cyclopropane’s potential for DNA alkylation) .
- In Vitro Assays : Conduct Ames tests or cytotoxicity screens (e.g., MTT assay) using hepatic cell lines (e.g., HepG2) to compare metabolic toxicity .
- Dose-Response Studies : Establish LD values in rodent models, adhering to OECD Guidelines 423 for acute oral toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
